

Technical Guide: 1-(3-sulfanylthiophen-2-yl)ethanone (CAS 72900-13-1)

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Compound of Interest

Compound Name: *Ethanone, 1-(2-mercapto-3-thienyl)- (9CI)*

Cat. No.: *B582658*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information directly pertaining to CAS number 72900-13-1 is limited. This guide provides a comprehensive overview based on available data for the compound and closely related structural analogs, primarily substituted thiophenes and acetylthiophenes. The information herein should be used for research and informational purposes, with the understanding that properties and activities of analogous compounds are presented to infer potential characteristics.

Chemical Identification and Core Properties

The chemical compound associated with CAS number 72900-13-1 is 1-(3-sulfanylthiophen-2-yl)ethanone, also referred to as Ethanone, 1-(3-mercapto-2-thienyl)-.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	72900-13-1
IUPAC Name	1-(3-sulfanylthiophen-2-yl)ethanone
Synonyms	Ethanone, 1-(3-mercapto-2-thienyl)-
Molecular Formula	C ₆ H ₆ OS ₂
Molecular Weight	158.24 g/mol
Canonical SMILES	<chem>CC(=O)C1=C(S)C=CS1</chem>

Table 2: Physicochemical Properties (Predicted and from Analogs)

Property	Value	Source/Analog
Boiling Point	~210-214 °C	Analog: 1-(Thiophen-2-yl)ethanone[1], 1-(Thiophen-3-yl)ethanone[2]
Melting Point	Not available	-
Density	~1.34 g/cm ³	Analog: 1-(3-chlorothiophen-2-yl)ethanone[3]
Refractive Index	~1.58	Analog: 1-(3-chlorothiophen-2-yl)ethanone[3]
LogP	Not available	-
Solubility	Likely soluble in organic solvents like chloroform and hexane.	Analog: 1-(thiophen-3-yl)ethanone[4]

Synthesis and Experimental Protocols

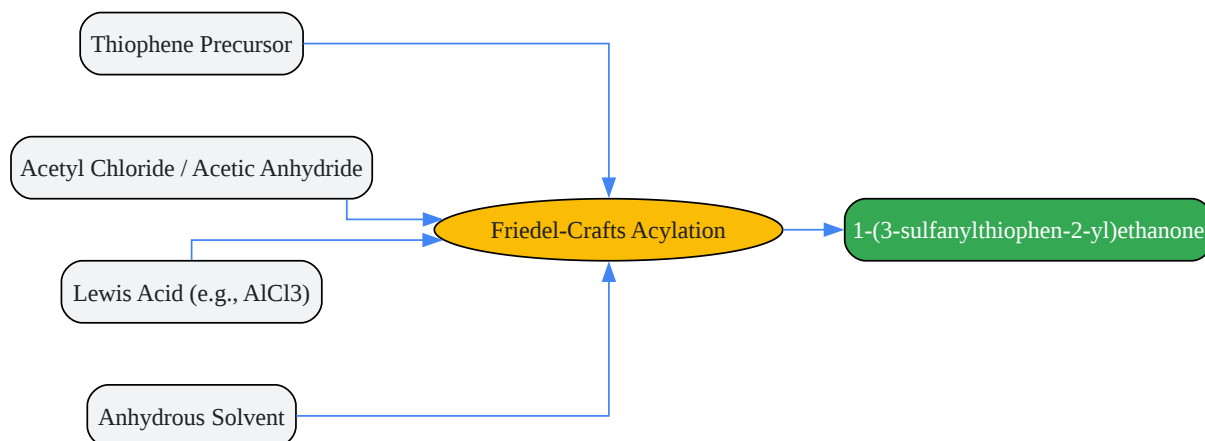
A specific, detailed experimental protocol for the synthesis of 1-(3-sulfanylthiophen-2-yl)ethanone is not readily available in the public domain. However, general synthetic strategies

for related acetylthiophenes can be adapted. A plausible synthetic approach would involve the acylation of a suitably substituted thiophene precursor.

General Experimental Protocol for Friedel-Crafts Acylation of Thiophene:

This protocol describes a general method for the acylation of thiophene, which can be adapted for precursors of 1-(3-sulfanyltiophen-2-yl)ethanone.

- **Reaction Setup:** A solution of the thiophene precursor is prepared in an appropriate anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).
- **Acylation Agent:** An acylating agent, such as acetyl chloride or acetic anhydride, is added to the solution.
- **Catalyst:** A Lewis acid catalyst (e.g., aluminum chloride, tin(IV) chloride) is added portion-wise at a controlled temperature, typically 0-5 °C, to initiate the reaction.
- **Reaction Monitoring:** The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Quenching:** Upon completion, the reaction is carefully quenched by pouring the mixture into ice-cold water or a dilute acid solution.
- **Extraction:** The product is extracted into an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as distillation or column chromatography.



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Generalized synthetic pathway for acetylthiophenes.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for 1-(3-sulfanyltiophen-2-yl)ethanone is not available. However, based on its structure and data from analogous compounds, the following characteristic spectral features can be anticipated:

Table 3: Predicted Spectroscopic Data

Technique	Expected Peaks / Signals
^1H NMR	- Aromatic protons on the thiophene ring (chemical shifts dependent on substitution).- A singlet for the methyl protons of the acetyl group.- A signal for the sulfhydryl proton.
^{13}C NMR	- A signal for the carbonyl carbon of the acetyl group (~190-200 ppm).- Signals for the aromatic carbons of the thiophene ring.- A signal for the methyl carbon of the acetyl group.
IR Spectroscopy	- A strong absorption band for the carbonyl (C=O) stretching vibration (~1660-1690 cm^{-1}).- C-H stretching vibrations for the aromatic and methyl groups.- S-H stretching vibration for the sulfhydryl group.
Mass Spectrometry	- A molecular ion peak corresponding to the molecular weight of the compound (158.24 m/z).- Fragmentation patterns characteristic of an acetylthiophene structure.

Biological Activity and Potential Applications

While there is no specific biological data for 1-(3-sulfanyltiophen-2-yl)ethanone, the thiophene scaffold is a well-known privileged structure in medicinal chemistry, present in numerous approved drugs. Thiophene derivatives have been reported to exhibit a wide range of biological activities.

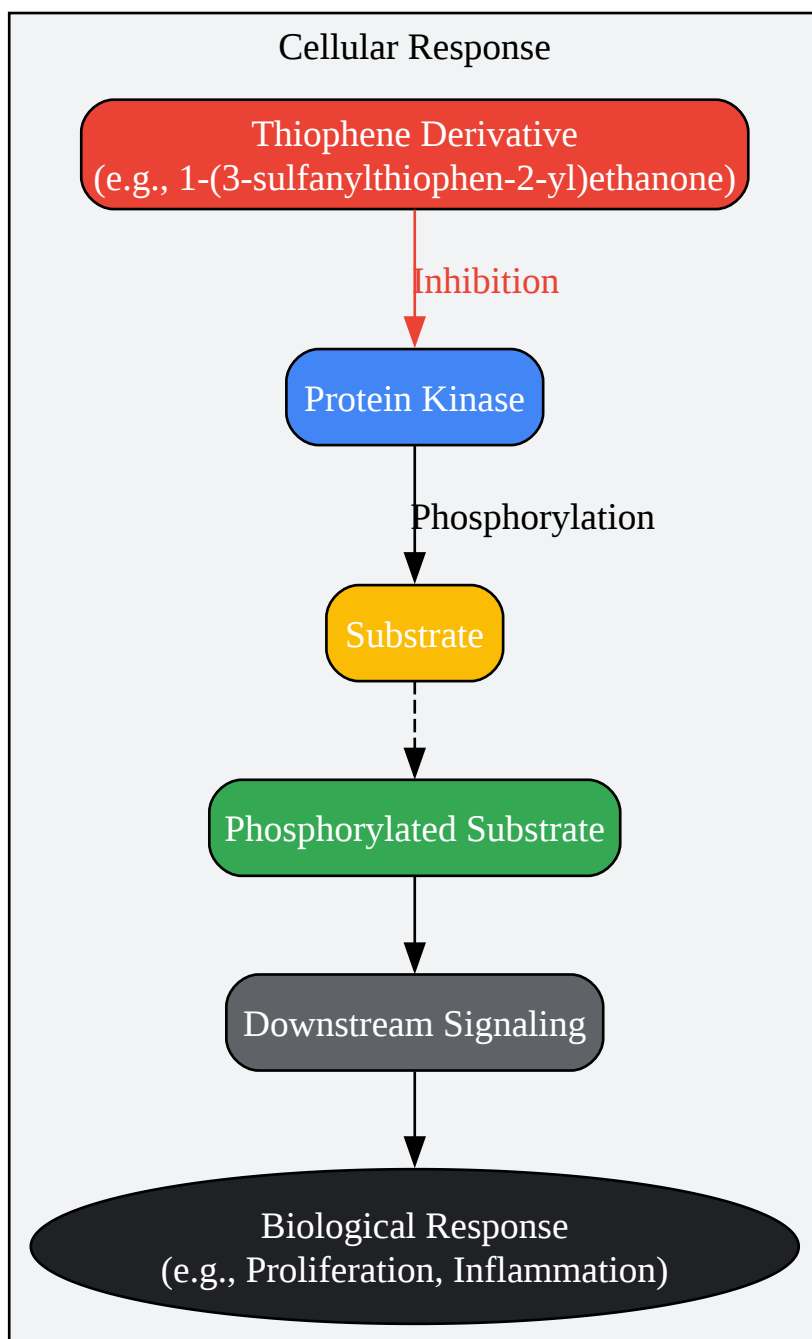
Potential Areas of Biological Activity:

- **Antimicrobial and Antifungal Activity:** Many thiophene-containing compounds have demonstrated potent activity against various bacterial and fungal strains.
- **Anti-inflammatory Activity:** Substituted thiophenes have been investigated as inhibitors of inflammatory pathways.

- **Anticancer Activity:** Thiophene derivatives have been explored for their potential as anticancer agents, with some showing activity against various cancer cell lines.
- **Kinase Inhibition:** The thiophene nucleus is a common feature in many kinase inhibitors, suggesting that 1-(3-sulfanyltiophen-2-yl)ethanone could potentially interact with protein kinases.

Mechanism of Action:

The precise mechanism of action for this specific compound is unknown. However, for thiophene derivatives with biological activity, several mechanisms have been proposed, including the inhibition of key enzymes or the modulation of signaling pathways. For instance, some thiophene-based compounds have been shown to inhibit protein kinases involved in cell proliferation and survival.



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Hypothetical signaling pathway modulation by a thiophene derivative.

Conclusion

1-(3-sulfanyltiophen-2-yl)ethanone (CAS 72900-13-1) is a substituted acetylthiophene for which specific, publicly available experimental data is scarce. This guide has provided a

summary of its known identifiers and inferred its potential physicochemical properties, synthetic routes, and biological activities based on the well-established chemistry and pharmacology of the thiophene scaffold. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and drug development.

Researchers interested in this molecule are encouraged to perform de novo synthesis and characterization to establish a comprehensive profile.

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